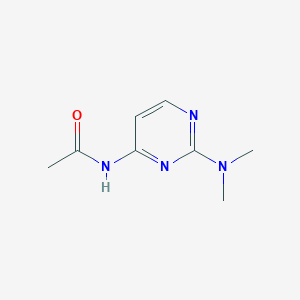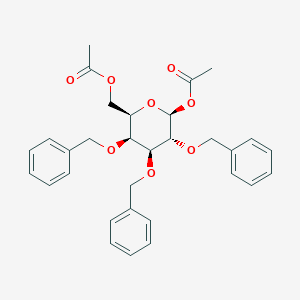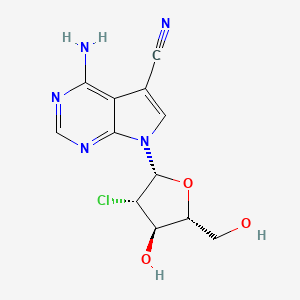![molecular formula C7H8N4OS B15216744 N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-92-2](/img/structure/B15216744.png)
N-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction affords 1-(6-methylthiazolo[3,2-b][1,2,4]-triazol-5-yl)ethan-1-one, which can then be further reacted with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenyl isocyanate, and various hydrazine derivatives. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include O-alkyl and O-phenylcarbamoyl derivatives, which exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- 2,6-Diarylthiazolo[3,2-b][1,2,4]triazoles
Uniqueness
N-(6-Methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Número CAS |
62032-92-2 |
|---|---|
Fórmula molecular |
C7H8N4OS |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-13-7-9-6(8-5(2)12)10-11(4)7/h3H,1-2H3,(H,8,10,12) |
Clave InChI |
PPQTVYMPSHJRFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(=NN12)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B15216677.png)









![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)

